molecular formula C9H10N2O2 B3324887 (S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one CAS No. 199613-85-9

(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Cat. No. B3324887
CAS RN: 199613-85-9
M. Wt: 178.19 g/mol
InChI Key: ZHNDGCJXEHFSRM-LURJTMIESA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could involve looking at its reactivity, stability, and the conditions needed for it to react .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

This compound has been used in the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This process involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines .

Development of Crystalline Forms

Denali Therapeutics has filed a patent for crystalline forms of a compound that is similar to “(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one”. The patent claims six different crystalline forms of the compound, labeled as Form A, Form B, Form C, Form D, Form E, and Form F .

DNA-encoded Library Screening

The compound has been identified as a highly potent and monoselective receptor interacting protein 1 kinase inhibitor in a DNA-encoded library screening .

Safety and Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

(3S)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

Synthesis routes and methods I

Procedure details

Name
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
Quantity
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reactant
Reaction Step One
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reactant
Reaction Step One
Name
Quantity
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reactant
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Synthesis routes and methods II

Procedure details

A suspension of 1.85 g of 3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in 60 ml of absolute ethanol is treated with 0.31 ml of hydrazine hydrate and the reaction mixture is heated to reflux for 1.5 hr. After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated in vacuo. The residue is dissolved in chloroform and filtered and concentrated a second time to afford 3-amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one; m.p. 65°-70°; NMR (CDCl3) δ 6.50-7.60 (m, 4), 3.60-5.30 (m, 3), 3.25 [d (broad), 1].
Name
3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 2
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 3
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 4
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 5
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Reactant of Route 6
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one

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